molecular formula C21H25N5O3S B2727158 2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 893904-42-2

2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide

Cat. No.: B2727158
CAS No.: 893904-42-2
M. Wt: 427.52
InChI Key: KVQGZVGMBFFPKX-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel heterocyclic compounds derived from pyrimidine analogs showcases the importance of these structures in developing new therapeutic agents. For example, research by Abu‐Hashem et al. (2020) details the synthesis of various heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which demonstrated significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings illustrate the potential of pyrimidine derivatives in medicinal chemistry, especially in designing new drugs with specific pharmacological activities.

Antimicrobial Activity

Another study by Hossan et al. (2012) synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, highlighting the broad spectrum of biological activities associated with pyrimidine analogs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). The antimicrobial screening of these compounds showed promising results, comparable to established drugs like streptomycin and fusidic acid, underscoring the potential of such compounds in addressing antibiotic resistance.

Properties

IUPAC Name

2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-6-26(7-2)15(27)12-30-19-16-18(24(4)21(29)25(5)20(16)28)22-17(23-19)14-11-9-8-10-13(14)3/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGZVGMBFFPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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